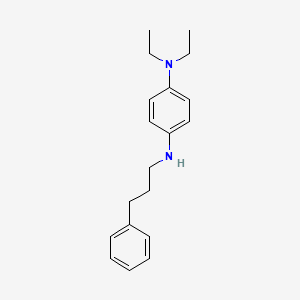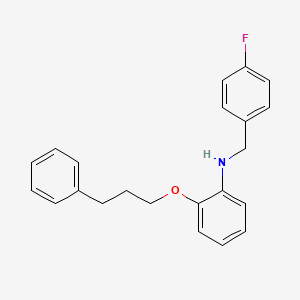
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine
Übersicht
Beschreibung
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine (DDPB) is an organic compound that has been used in a variety of scientific research applications. It is a member of the diamine family and has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin. Additionally, N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine has been used in the study of the interaction between proteins and DNA, as well as in the investigation of the role of certain enzymes in metabolism.
Wirkmechanismus
The mechanism of action of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is not entirely understood. It is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which inhibits its activity. Additionally, it is believed that the compound binds to the active site of the enzyme tyrosinase, which increases its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased alertness, improved memory, and improved cognitive function. Additionally, it has been shown to increase the activity of the enzyme tyrosinase, which can lead to increased production of melanin. This can result in increased skin pigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it is stable under a wide range of conditions. Additionally, it can be used to study the interaction between proteins and DNA, as well as the role of certain enzymes in metabolism. However, it should be noted that the mechanism of action of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is not fully understood, and its biochemical and physiological effects are not well characterized.
Zukünftige Richtungen
The potential future directions for research involving N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into the interaction between N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine and other compounds, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted into the potential use of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine in the development of novel drugs and treatments.
Eigenschaften
IUPAC Name |
4-N,4-N-diethyl-1-N-(3-phenylpropyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,3-4,8,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASILVAUCAKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline](/img/structure/B1385622.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385624.png)


![N-[2-(2-Chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385630.png)


![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)

